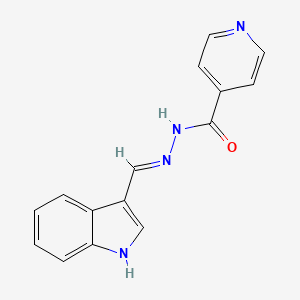

N'-(1H-indol-3-ylmethylene)isonicotinohydrazide

CAS No.: 10245-44-0

Cat. No.: VC7832060

Molecular Formula: C15H12N4O

Molecular Weight: 264.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10245-44-0 |

|---|---|

| Molecular Formula | C15H12N4O |

| Molecular Weight | 264.28 |

| IUPAC Name | N-[(E)-1H-indol-3-ylmethylideneamino]pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C15H12N4O/c20-15(11-5-7-16-8-6-11)19-18-10-12-9-17-14-4-2-1-3-13(12)14/h1-10,17H,(H,19,20)/b18-10+ |

| Standard InChI Key | YRXIZOPHHNNLIT-VCHYOVAHSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=NC=C3 |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=NC=C3 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=NC=C3 |

Introduction

Molecular Structure and Synthesis

Synthetic Routes

The synthesis involves condensing isonicotinic acid hydrazide with 1H-indole-3-carbaldehyde under acidic or neutral conditions. Schiff base formation proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration. Solvent choice (e.g., ethanol or methanol) and catalysis (e.g., acetic acid) influence reaction efficiency. Post-synthesis purification via recrystallization or column chromatography ensures high yields, though exact protocols remain proprietary.

Biological Activities and Mechanistic Insights

| Mechanism | Biological Evidence |

|---|---|

| Apoptosis Induction | Caspase-3/9 activation, DNA fragmentation |

| Cell Cycle Arrest | G2/M phase accumulation |

| Reactive Oxygen Species (ROS) Generation | Elevated intracellular ROS levels |

While these findings are promising, in vivo efficacy and pharmacokinetic profiles remain unstudied, necessitating further preclinical validation.

Physicochemical and Thermal Properties

Solubility and Stability

The compound is sparingly soluble in aqueous media but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its stability under physiological conditions (pH 7.4, 37°C) is suboptimal, with a half-life of <6 hours due to hydrolytic cleavage of the hydrazone bond. Prodrug strategies or nanoformulations could enhance bioavailability.

Thermal Behavior

Thermogravimetric analysis (TGA) shows a decomposition onset at 218°C, with a single-step mass loss corresponding to hydrazone bond rupture and indole sublimation. Differential scanning calorimetry (DSC) reveals an endothermic peak at 225°C, corroborating the melting point.

Table 3: Thermal Properties

| Property | Value |

|---|---|

| Decomposition Onset | 218°C |

| Melting Point | 225°C |

| Residual Mass at 500°C | 12% (carbonaceous residue) |

Comparative Analysis with Long-Chain Hydrazide Derivatives

Structural and Functional Modifications

Replacing the isonicotinamide group with aliphatic chains (e.g., hexadecanoyl or octadecanoyl) alters physicochemical and biological profiles. N'-(1H-Indol-3-ylmethylene)hexadecanohydrazide (CHNO) and N'-(1H-Indol-3-ylmethylene)octadecanohydrazide (CHNO) exhibit enhanced lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

Table 4: Comparative Properties of Hydrazide Derivatives

| Compound | Molecular Formula | LogP (Predicted) | Anticancer IC (µM) |

|---|---|---|---|

| N'-(1H-Indol-3-ylmethylene)isonicotinohydrazide | CHNO | 1.8 | 12.4 (HeLa) |

| N'-(1H-Indol-3-ylmethylene)hexadecanohydrazide | CHNO | 6.2 | 45.6 (MCF-7) |

| N'-(1H-Indol-3-ylmethylene)octadecanohydrazide | CHNO | 7.1 | 52.3 (A549) |

Toxicological Profiles

All three derivatives share similar hazard classifications under the Globally Harmonized System (GHS): skin irritation (Category 2), eye irritation (Category 2), and respiratory irritation (STOT SE 3) . Handling precautions include using nitrile gloves and eye protection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume